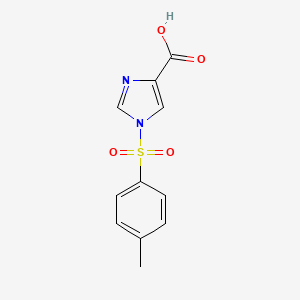

1-Tosyl-1H-imidazole-4-carboxylic acid

CAS No.: 957063-02-4

Cat. No.: VC3819404

Molecular Formula: C11H10N2O4S

Molecular Weight: 266.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957063-02-4 |

|---|---|

| Molecular Formula | C11H10N2O4S |

| Molecular Weight | 266.28 g/mol |

| IUPAC Name | 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | KEHGFYXOUGMVJB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid, reflecting its substitution pattern: a tosyl group at the 1-position and a carboxylic acid at the 4-position of the imidazole ring . The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). The tosyl group () enhances the compound’s stability and modulates its reactivity, while the carboxylic acid () provides a site for further functionalization.

Table 1: Key Identifiers and Molecular Data

Spectroscopic and Computational Descriptors

The compound’s 3D conformation and electronic properties have been computationally modeled, revealing a planar imidazole ring with the tosyl and carboxylic acid groups adopting orthogonal orientations to minimize steric hindrance . Density functional theory (DFT) calculations predict a dipole moment of approximately 5.2 Debye, driven by the polar sulfonyl and carboxyl groups.

Synthesis and Reaction Pathways

Key Reaction Conditions:

-

Tosylation: Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

-

Hydrolysis: Requires aqueous (2.2 equivalents) and subsequent pH adjustment to 1 using sulfuric acid .

Optimization and Yield Considerations

Patent literature reports a 92.49% yield for the hydrolysis of ethyl 1-tosyl-1H-imidazole-4-carboxylate to the carboxylic acid under optimized conditions . Critical factors include stoichiometric control of , precise temperature maintenance, and the use of high-purity solvents to prevent byproduct formation.

Physicochemical Properties and Stability

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include at 1170 cm, at 1705 cm, and at 3200 cm.

-

NMR Spectroscopy:

-

: Aromatic protons of the tosyl group resonate at 7.2–7.8 ppm, while imidazole protons appear as distinct singlets near 8.1 ppm.

-

: The carbonyl carbon of the carboxylic acid group is observed at ~168 ppm.

-

Applications in Organic Synthesis and Drug Discovery

Role as a Synthetic Intermediate

The compound’s bifunctional reactivity (sulfonamide and carboxylic acid) makes it valuable for:

-

Peptide Mimetics: The carboxylic acid can form amide bonds with amino groups, enabling the construction of imidazole-containing peptidomimetics.

-

Heterocyclic Scaffolds: It serves as a precursor for fused-ring systems, such as imidazopyridines, via cyclocondensation reactions.

Pharmaceutical Relevance

Imidazole derivatives are prominent in drug discovery due to their:

-

Antimicrobial Activity: Structural analogs inhibit bacterial dihydrofolate reductase.

-

Anticancer Potential: Tosyl groups enhance cell membrane permeability, facilitating the delivery of cytotoxic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume